

(S)-2-((Methylsulfonyl)oxy)propanoic acid CAS number and properties

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Compound of Interest

Compound Name: (S)-2-((Methylsulfonyl)oxy)propanoic acid

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An In-Depth Technical Guide to **(S)-2-((Methylsulfonyl)oxy)propanoic Acid** for Advanced Chemical Synthesis

Abstract

(S)-2-((Methylsulfonyl)oxy)propanoic acid, also known as (S)-O-methanesulfonyl-lactic acid or simply (S)-lactic acid mesylate, is a versatile chiral building block of significant interest to researchers in organic synthesis and drug development. Derived from the renewable and readily available (S)-lactic acid^[1], this compound combines a stereodefined propanoic acid framework with a highly effective methanesulfonate (mesylate) leaving group. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, with a focus on the mechanistic principles that govern its utility. We will explore its role in stereocontrolled nucleophilic substitution reactions and discuss the critical safety considerations associated with the handling of sulfonate esters. This document is intended to serve as a comprehensive resource for scientists leveraging this reagent for the construction of complex, stereochemically defined molecules.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is registered under CAS Number 66423-08-3[2][3][4]. Its structure features a central chiral carbon inherited from (S)-lactic acid, with the hydroxyl group converted to a methanesulfonate ester.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	66423-08-3	[2][3][4]
Molecular Formula	C ₄ H ₈ O ₅ S	[2][3]
Molecular Weight	168.17 g/mol	[2][3]
IUPAC Name	(2S)-2-(methanesulfonyloxy)propanoic acid	[3]
Synonyms	O-METHANESULFONYL-L-LACTIC ACID, (S)-2-[(Methylsulfonyl)oxy]propanoic Acid	[2][4]
Appearance	Solid	[5]
Purity	≥95% (Typical commercial grade)	
Storage Conditions	Sealed in dry, 2-8°C	
Predicted Boiling Point	371.2 ± 25.0 °C	[2]
Predicted Density	1.437 ± 0.06 g/cm ³	[2]
SMILES	COS(=O)(=O)C	[3]

Synthesis: A Strategy for Activating a Chiral Hydroxyl Group

The synthesis of **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a mesylate)[6][7].

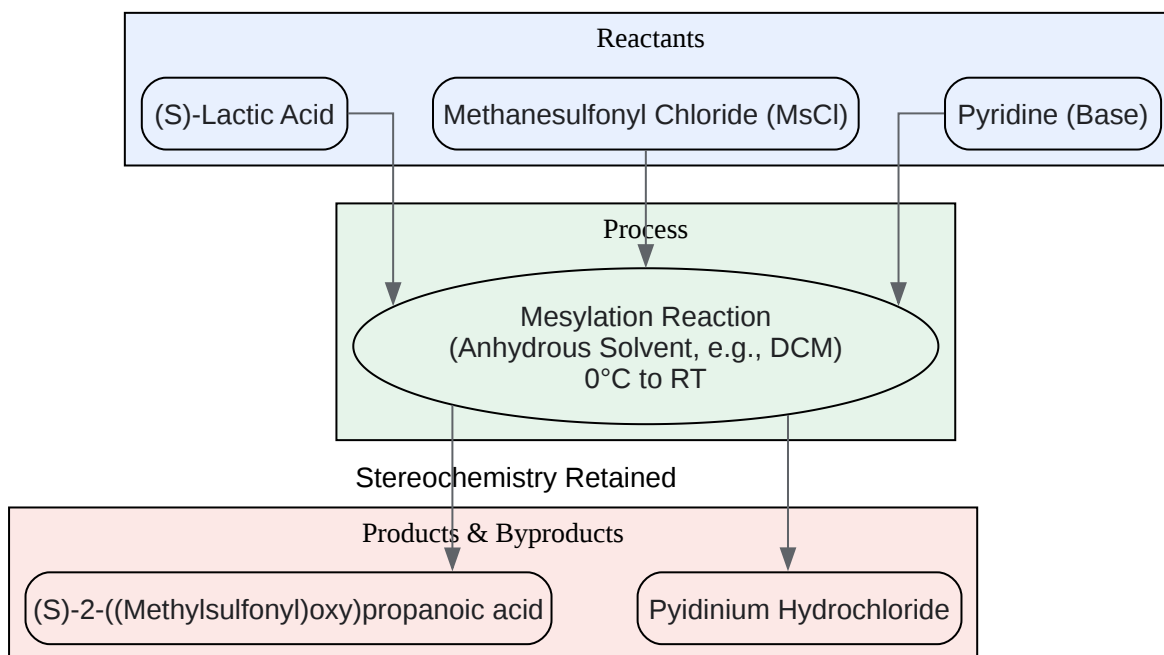
This transformation is fundamental in organic synthesis as it renders the adjacent carbon atom susceptible to nucleophilic attack. The starting material is (S)-lactic acid, an abundant chiral molecule often produced via fermentation[1].

The core of the synthesis involves the reaction of (S)-lactic acid with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

Causality in Reagent Selection:

- **Methanesulfonyl Chloride (MsCl):** This is the source of the "mesyl" group. The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly reactive towards the nucleophilic hydroxyl group of lactic acid.
- **Non-Nucleophilic Base (e.g., Pyridine):** A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[7]. Using a sterically hindered or non-nucleophilic base is critical to prevent it from competing with the alcohol as a nucleophile and reacting with the MsCl.

A crucial aspect of this synthesis is that the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the chiral center is not broken. Consequently, the stereochemical configuration of the starting (S)-lactic acid is retained in the final product, **(S)-2-((Methylsulfonyl)oxy)propanoic acid**[7][8].



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Fig 1. Synthetic workflow for (S)-2-((Methylsulfonyl)oxy)propanoic acid.

Chemical Reactivity and Mechanistic Principles

The synthetic value of (S)-2-((Methylsulfonyl)oxy)propanoic acid is almost entirely derived from the reactivity of the methanesulfonate group.

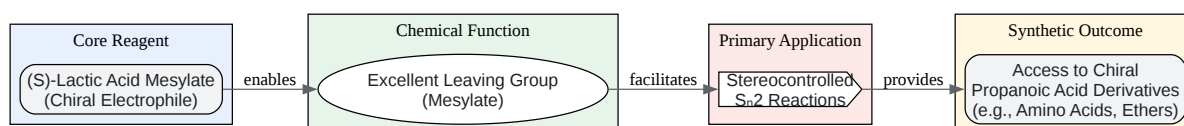
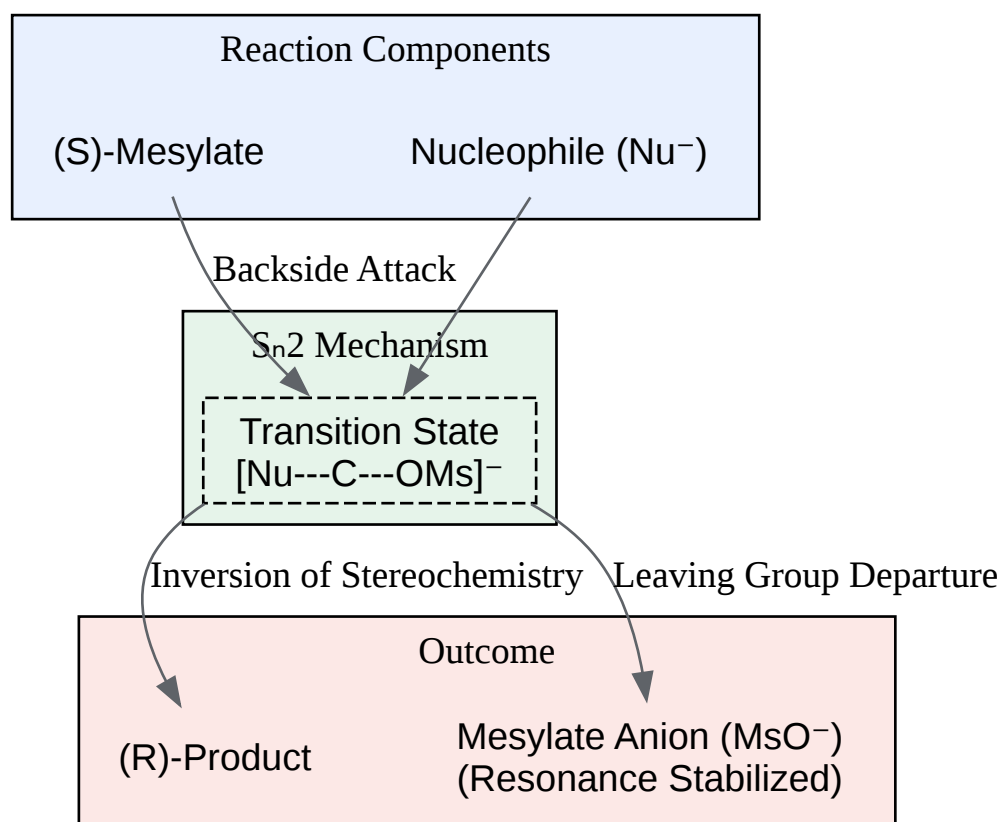
The Mesylate: An Exceptional Leaving Group

The mesylate anion (CH_3SO_3^-) is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms. This delocalization means the resulting anion is very stable and a weak base, which are the defining characteristics of a good leaving group[6][8]. This inherent stability is the driving force for its displacement in nucleophilic substitution reactions.

Stereochemistry in S_N2 Reactions: The Walden Inversion

As a chiral secondary sulfonate ester, **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is an ideal substrate for S_N2 reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group (a "backside attack"). This concerted process leads to a complete inversion of stereochemistry at the chiral center, an effect known as the Walden inversion^[8].

This predictable stereochemical outcome is a cornerstone of asymmetric synthesis. By starting with the (S)-enantiomer, one can reliably synthesize the (R)-enantiomer of the substituted product.



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Fig 3. Structure-function-application relationship.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid

- Objective: To convert (S)-lactic acid to its corresponding mesylate with retention of stereochemistry.
- Materials: (S)-Lactic acid, methanesulfonyl chloride (MsCl), pyridine, dichloromethane (DCM), hydrochloric acid (1M), magnesium sulfate, rotary evaporator.
- Procedure:
 - Dissolve (S)-lactic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
 - Slowly add pyridine (1.2 eq) to the solution.
 - Add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
 - Upon completion, quench the reaction by adding cold 1M HCl. Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer twice with DCM. Combine the organic layers.

- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify via column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.

Protocol 2: S_N2 Displacement with a Nucleophile (e.g., Sodium Azide)

- Objective: To demonstrate the use of the mesylate as a leaving group in a reaction that proceeds with inversion of configuration.
- Materials: **(S)-2-((Methylsulfonyl)oxy)propanoic acid**, sodium azide (NaN₃), dimethylformamide (DMF), ethyl acetate, water.
- Procedure:
 - Dissolve **(S)-2-((Methylsulfonyl)oxy)propanoic acid** (1.0 eq) in anhydrous DMF in a round-bottom flask.
 - Add sodium azide (1.5 eq) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.
 - Heat the reaction mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC.
 - After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
 - Extract the aqueous mixture three times with ethyl acetate.
 - Combine the organic layers and wash with brine to remove residual DMF.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The resulting crude product, (R)-2-azidopropanoic acid, can be purified by standard methods. The stereochemistry is now inverted from (S) to (R).

Critical Safety and Handling Considerations

Sulfonate esters, including mesylates, are potent alkylating agents and are considered to be potentially genotoxic impurities (PGIs) by regulatory agencies.^{[9][10]} Their reactivity as electrophiles allows them to alkylate nucleophilic sites on DNA, which can lead to mutations.

- **Handling:** Always handle **(S)-2-((Methylsulfonyl)oxy)propanoic acid** and related sulfonate esters in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.^[11]
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C. Avoid contact with strong oxidizing agents, acids, and bases.
- **Process Safety:** In process chemistry, the formation of sulfonate esters as impurities from sulfonic acids and alcohol solvents is a significant concern.^{[9][12]} Reaction conditions should be designed to minimize their formation and ensure they are purged effectively. This includes controlling temperature, avoiding prolonged storage of sulfonic acids in alcohols, and using a slight excess of base where appropriate.^{[9][12]}
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(S)-2-((Methylsulfonyl)oxy)propanoic acid is more than a simple derivative of lactic acid; it is a precision tool for stereoselective synthesis. Its value lies in the predictable and reliable conversion of a chiral alcohol into a substrate primed for S_N2 reactions, proceeding with a clean inversion of stereochemistry. By understanding the principles of its synthesis, the mechanistic basis of its reactivity, and the critical importance of safe handling, researchers can effectively employ this reagent to construct complex chiral molecules for pharmaceutical and other advanced applications.

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